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Introduction to CDS2
CDP-Diacylglycerol Synthase 2 (CDS2) is a crucial enzyme encoded by the CDS2 gene in

humans.[1] As an integral membrane protein, CDS2 is localized to the endoplasmic reticulum

and the inner mitochondrial membrane.[1] Its primary function is to catalyze the conversion of

phosphatidic acid (PA) to CDP-diacylglycerol (CDP-DAG).[2] This reaction is a rate-limiting step

in the de novo synthesis of several essential glycerophospholipids, including

phosphatidylinositol (PI), phosphatidylglycerol (PG), and cardiolipin.[1][3] These phospholipids

are vital for maintaining the structural integrity of cellular membranes and are precursors for

ubiquitous second messengers involved in critical signaling pathways that regulate cell growth,

apoptosis, and angiogenesis.[3][4]

CDS2 Gene and Protein Expression Overview
The expression of the CDS2 gene and its corresponding protein varies across different human

tissues. Quantitative data from RNA sequencing (RNA-Seq) and protein profiling from

immunohistochemistry (IHC) provide a comprehensive overview of its distribution. The data

presented below is a consensus from the Human Protein Atlas (HPA) and the Genotype-Tissue

Expression (GTEx) project.[5]
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Table 1: Quantitative Expression of CDS2 in Human
Tissues
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Tissue RNA Expression (nTPM) Protein Expression Level

Nervous System

Cerebral Cortex 60.3 High

Cerebellum 45.1 High

Retina 42.5 High

Hippocampus 55.9 Medium

Spinal Cord 48.7 Medium

Endocrine Tissues

Pituitary Gland 71.9 High

Thyroid Gland 65.4 Medium

Adrenal Gland 51.5 Medium

Pancreas 31.3 High (Islet cells)

Reproductive Tissues

Testis 44.2 High

Ovary 53.6 Medium

Placenta 49.3 Medium

Prostate 41.9 Medium

Cardiovascular System

Heart Muscle 30.1 Medium

Artery (Tibial) 58.6 Medium

Other Tissues

Kidney 39.5 Medium

Liver 22.9 Medium (Bile ducts)

Lung 41.7 Medium
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Spleen 54.1 Medium

Skeletal Muscle 24.5 Low

Skin 38.4 Medium

Small Intestine 35.8 Medium

Adipose Tissue 48.9 Medium

nTPM (normalized Transcripts Per Million): This value represents the normalized mRNA

expression level derived from RNA-Seq data.

Protein Expression Level: This is a knowledge-based annotation from the Human Protein

Atlas, primarily based on immunohistochemistry data, categorized as High, Medium, Low, or

Not detected.[6]

Generally, CDS2 exhibits moderate to high ubiquitous cytoplasmic expression across most

tissues.[6][7] Notably strong staining is often observed in the bile ducts of the liver, islet cells of

the pancreas, cells in the seminiferous ducts of the testis, and cells within the central nervous

system.[6]

Signaling Pathways Involving CDS2
CDS2 plays a pivotal role in the glycerophospholipid biosynthesis pathway. It provides the

essential precursor, CDP-diacylglycerol, for the synthesis of key phospholipids that are integral

to cell signaling and membrane structure.
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Caption: Role of CDS2 in the glycerophospholipid synthesis pathway.

Experimental Protocols
The quantitative data for CDS2 expression is primarily generated through two key experimental

techniques: RNA-Sequencing for gene expression and Immunohistochemistry for protein

expression.

Gene Expression Analysis: RNA-Sequencing (RNA-Seq)
RNA-Seq is a high-throughput sequencing technique used to quantify the transcriptome of a

given sample, providing precise measurements of gene expression.[8] The Genotype-Tissue

Expression (GTEx) project utilized this method to generate its extensive dataset.[9][10]

1. RNA Extraction:

Total RNA is isolated from fresh-frozen tissue samples.

The quality and integrity of the extracted RNA are assessed using spectrophotometry (e.g.,

NanoDrop for A260/A280 ratio) and microfluidic electrophoresis (e.g., Agilent Bioanalyzer to

determine the RNA Integrity Number, or RIN). Samples with high RIN values (typically > 6.0)

are selected to ensure minimal RNA degradation.[11]
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2. Library Preparation:

The protocol begins with the selection of polyadenylated (poly(A)) mRNA from the total RNA

pool using oligo(dT) magnetic beads.

The selected mRNA is then fragmented into smaller pieces.

These fragments are used as templates for first-strand complementary DNA (cDNA)

synthesis using reverse transcriptase and random primers.

Second-strand cDNA is subsequently synthesized.

The ends of the resulting double-stranded cDNA fragments are repaired, and an 'A' base is

added to the 3' end (adenylation).

Sequencing adapters, which include index sequences (barcodes) for sample multiplexing,

are ligated to the cDNA fragments.[12]

The fragments are then amplified via PCR to create the final cDNA library.

3. Sequencing and Data Analysis:

The prepared libraries are sequenced using a next-generation sequencing (NGS) platform

(e.g., Illumina).

The raw sequencing reads undergo quality control to remove low-quality bases and adapter

sequences.

The high-quality reads are then aligned to a reference human genome using a splice-aware

alignment tool.[13]

The number of reads mapping to each gene is counted. These raw counts are then

normalized to account for differences in sequencing depth and gene length, often expressed

as Transcripts Per Million (TPM) or Fragments Per Kilobase of transcript per Million mapped

reads (FPKM).[11]
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Data Analysis Pipeline
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2. RNA Extraction

RNA Quality Control (RIN)

3. cDNA Library Preparation
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5. Bioinformatic Analysis

Read Quality Control

Alignment to Reference Genome

Gene Expression Quantification
(Counts, TPM/FPKM)

Click to download full resolution via product page

Caption: Standardized workflow for RNA-Seq gene expression analysis.
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Protein Expression and Localization:
Immunohistochemistry (IHC)
IHC is a powerful technique used to visualize the presence, localization, and relative

abundance of a specific protein within a tissue section.[14] The Human Protein Atlas project

extensively uses IHC to create its tissue-based protein expression maps.[5]

1. Tissue Preparation:

Human tissue samples are fixed, typically in a formalin solution, to preserve tissue

morphology and protein structure.

The fixed tissues are then embedded in paraffin wax to form a solid block (FFPE: Formalin-

Fixed Paraffin-Embedded).[15]

The FFPE blocks are cut into very thin sections (typically 4-5 µm) using a microtome and

mounted on glass slides.[16]

2. Staining Protocol:

Deparaffinization and Rehydration: The paraffin is removed from the tissue sections using

xylene, and the sections are rehydrated through a series of graded alcohol solutions.

Antigen Retrieval: Fixation can mask the antigenic epitopes that the primary antibody

recognizes. Heat-Induced Epitope Retrieval (HIER) is commonly performed by heating the

slides in a specific buffer (e.g., citrate buffer) to unmask the epitopes.[15][17]

Blocking: The tissue is incubated with a blocking solution (e.g., normal goat serum) to

prevent non-specific binding of the antibodies.[16]

Primary Antibody Incubation: The slide is incubated with a primary antibody that is specific

for the target protein (e.g., anti-CDS2 antibody).

Secondary Antibody and Detection: The slide is incubated with a secondary antibody that

binds to the primary antibody. This secondary antibody is conjugated to an enzyme, such as

horseradish peroxidase (HRP).[16]
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Chromogen Application: A chromogen substrate (e.g., DAB - 3,3'-Diaminobenzidine) is

added. The HRP enzyme converts the DAB into a brown-colored precipitate at the site of the

antigen, making the protein visible under a microscope.[16]

Counterstaining: The cell nuclei are lightly stained with a counterstain like hematoxylin, which

appears blue, to provide histological context.[16]

3. Analysis and Scoring:

The stained slides are imaged using a light microscope.

The staining intensity (e.g., high, medium, low, not detected) and the fraction of stained cells

are evaluated by a pathologist.

This semi-quantitative analysis provides the protein expression level and its specific

subcellular and cellular localization within the tissue architecture.[18]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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